Cyclopentyl 6-cyclohexylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl 6-cyclohexylhexanoate is a chemical compound known for its unique structural properties It consists of a cyclopentyl group attached to a 6-cyclohexylhexanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl 6-cyclohexylhexanoate typically involves esterification reactions. One common method is the reaction between cyclopentanol and 6-cyclohexylhexanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentyl 6-cyclohexylhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, basic or acidic catalysts.
Major Products Formed
Oxidation: Cyclopentyl 6-cyclohexylhexanoic acid.
Reduction: Cyclopentyl 6-cyclohexylhexanol.
Substitution: this compound derivatives with substituted nucleophiles.
Wissenschaftliche Forschungsanwendungen
Cyclopentyl 6-cyclohexylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of cyclopentyl 6-cyclohexylhexanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing cyclopentanol and 6-cyclohexylhexanoic acid, which may exert their effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentyl acetate: Similar ester structure but with an acetate group instead of 6-cyclohexylhexanoate.
Cyclohexyl acetate: Contains a cyclohexyl group attached to an acetate moiety.
Cyclopentyl hexanoate: Similar structure but with a hexanoate group instead of 6-cyclohexylhexanoate.
Uniqueness
Cyclopentyl 6-cyclohexylhexanoate is unique due to the presence of both cyclopentyl and 6-cyclohexylhexanoate groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
6282-63-9 |
---|---|
Molekularformel |
C17H30O2 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
cyclopentyl 6-cyclohexylhexanoate |
InChI |
InChI=1S/C17H30O2/c18-17(19-16-12-7-8-13-16)14-6-2-5-11-15-9-3-1-4-10-15/h15-16H,1-14H2 |
InChI-Schlüssel |
HRXBHAHJJLJZRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CCCCCC(=O)OC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.